

Sligkv-NH2: A Technical Guide to its Downstream Signaling Pathways

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Compound of Interest

Compound Name: *Sligkv-NH2*

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Introduction

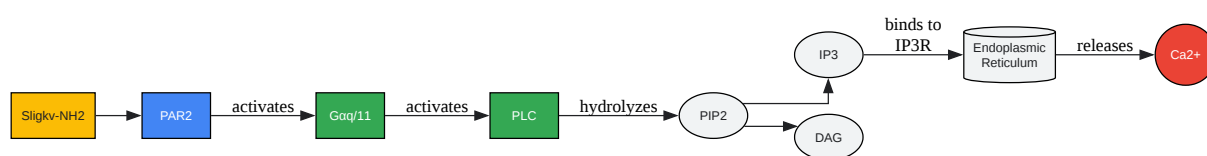
Sligkv-NH2 is a synthetic hexapeptide agonist of Protease-Activated Receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily.^{[1][2]} Its sequence, Ser-Leu-Ile-Gly-Lys-Val-NH₂, mimics the tethered ligand exposed upon proteolytic cleavage of the N-terminus of the human PAR2 receptor.^{[1][2]} As a research tool, **Sligkv-NH2** allows for the specific activation of PAR2, enabling the elucidation of its complex and often cell-type-specific downstream signaling cascades. This technical guide provides an in-depth overview of the core signaling pathways modulated by **Sligkv-NH2**, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Signaling Pathways of Sligkv-NH2

Activation of PAR2 by **Sligkv-NH2** initiates a cascade of intracellular events through the coupling to various heterotrimeric G proteins, primarily Gq/11, G12/13, and to a lesser extent, Gi/o.^{[3][4]} This engagement leads to the activation of multiple downstream effector molecules and the initiation of distinct signaling pathways, including intracellular calcium mobilization, activation of the mitogen-activated protein kinase (MAPK) cascade, and modulation of nuclear factor-kappa B (NF-κB) activity.

Gq/11-Mediated Calcium Mobilization

The canonical signaling pathway initiated by **Sligkv-NH2** involves the activation of the Gq/11 family of G proteins. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][6] This rapid increase in intracellular calcium concentration is a hallmark of PAR2 activation and can be readily measured to assess receptor activity.[3][6][7]



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Gq/11-mediated calcium mobilization pathway.

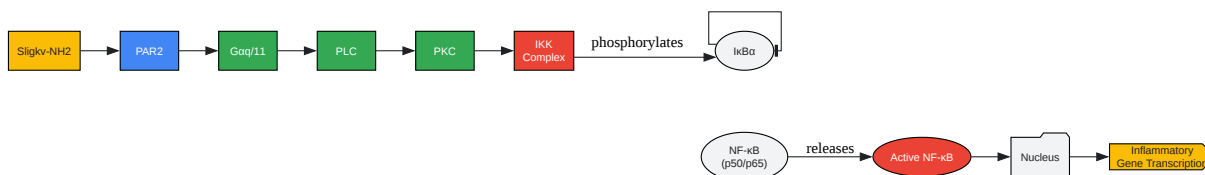
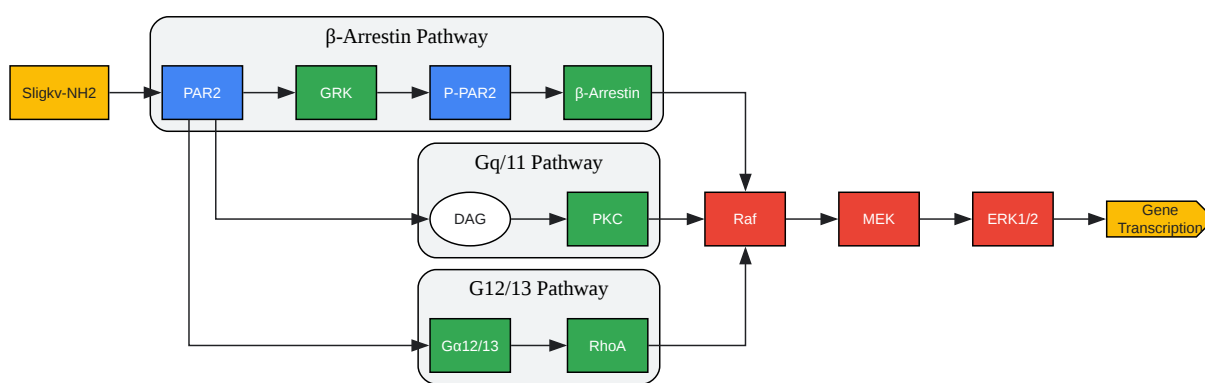
MAPK/ERK Pathway Activation

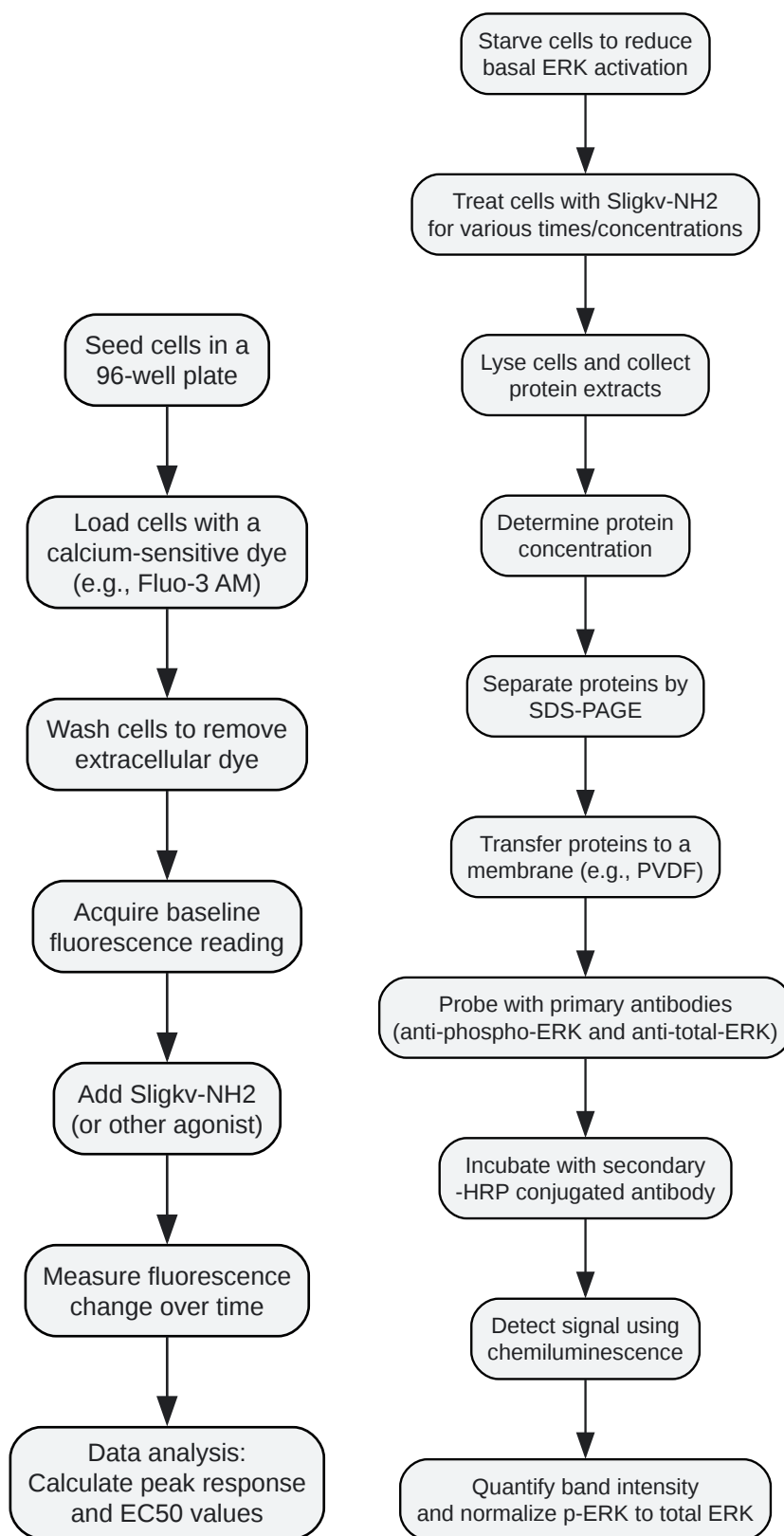
Sligkv-NH2-induced PAR2 activation is a potent trigger of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) 1/2 pathway.[5][6] This activation can occur through multiple mechanisms:

- **Gq/11-DAG-PKC Axis:** Diacylglycerol (DAG) produced from PLC-mediated PIP2 hydrolysis can activate Protein Kinase C (PKC). PKC, in turn, can phosphorylate and activate downstream kinases, including Raf, which initiates the MAPK cascade (Raf-MEK-ERK).
- **G12/13-RhoA Axis:** PAR2 can also couple to G12/13 proteins, leading to the activation of the small GTPase RhoA and its downstream effector Rho-associated kinase (ROCK).[3] This pathway has been shown to contribute to ERK activation.[8]
- **β-Arrestin Scaffolding:** Upon agonist binding, PAR2 is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins can act as

scaffolds, bringing components of the MAPK cascade into close proximity, thereby facilitating their activation.[4][8]

The activation of ERK1/2 leads to the phosphorylation of numerous cytosolic and nuclear substrates, culminating in the regulation of gene expression related to cell proliferation, differentiation, and inflammation.[9]





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